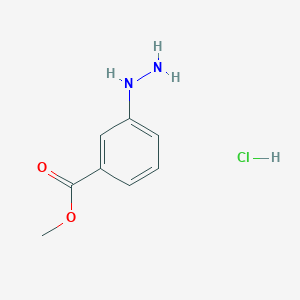

Methyl 3-hydrazinylbenzoate hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-hydrazinylbenzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.ClH/c1-12-8(11)6-3-2-4-7(5-6)10-9;/h2-5,10H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBALLCFRLYMDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167626-26-8 | |

| Record name | Benzoic acid, 3-hydrazinyl-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=167626-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-hydrazinylbenzoate Hydrochloride for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of Methyl 3-hydrazinylbenzoate hydrochloride (CAS No: 69957-36-4), a versatile building block for organic synthesis, particularly in the realm of pharmaceutical development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique reactivity of this aryl hydrazine derivative.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic hydrazine, presenting as a salt to enhance its stability and handling characteristics. The presence of the hydrazinyl moiety, the methyl ester, and their meta-substitution pattern on the benzene ring imparts a distinct reactivity profile, making it a valuable precursor for various heterocyclic scaffolds.

Structural and Molecular Information

-

IUPAC Name: methyl 3-hydrazinylbenzoate;hydrochloride

-

Synonyms: 3-Hydrazinobenzoic acid methyl ester hydrochloride, Methyl 3-hydrazinobenzoate HCl

-

CAS Number: 69957-36-4[1]

-

Molecular Formula: C₈H₁₁ClN₂O₂[1]

-

Molecular Weight: 202.64 g/mol [2]

-

Chemical Structure: (A graphical representation of the chemical structure would be placed here)

Physicochemical Data

| Property | Value/Description | Source/Rationale |

| Appearance | Off-white to yellow solid. | Based on supplier information for the analogous "3-Hydrazino-benzoic acid methyl ester HCl salt".[3] |

| Melting Point | Expected to be in the range of 200-220 °C. | Inferred from the melting point of the isomeric Methyl 4-hydrazinobenzoate hydrochloride (205-207 °C).[2] |

| Solubility | Soluble in water; sparingly soluble in polar protic solvents like methanol. | The hydrochloride salt form enhances aqueous solubility. Aromatic hydrazines are generally less soluble in nonpolar organic solvents.[2] |

| pKa | Estimated to be around 4-5 for the hydrazinium ion. | Based on the typical pKa values of aryl hydrazinium ions. |

| Stability & Storage | Stable under recommended storage conditions (2-8°C, under inert atmosphere). Light-sensitive. | Supplier recommendations and general stability of hydrazine salts.[4] |

Synthesis and Mechanistic Considerations

The synthesis of this compound typically proceeds from the readily available precursor, methyl 3-aminobenzoate. The most common and industrially scalable method involves a two-step sequence: diazotization of the aromatic amine followed by reduction of the resulting diazonium salt.

Recommended Synthetic Protocol

This protocol is based on well-established procedures for the synthesis of aryl hydrazines from anilines.[5]

Step 1: Diazotization of Methyl 3-aminobenzoate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend methyl 3-aminobenzoate (1 equivalent) in a 3 M solution of hydrochloric acid in water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of methyl 3-aminobenzoate, ensuring the temperature is maintained below 5 °C. The addition should be slow enough to control any exotherm and gas evolution.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a pale yellow.

Step 2: Reduction of the Diazonium Salt to this compound

-

In a separate large reaction vessel, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) in concentrated hydrochloric acid.

-

Cool this reducing solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the stannous chloride solution. The addition should be done portion-wise or via a dropping funnel, maintaining the temperature below 10 °C. A precipitate will likely form during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold water, followed by a cold organic solvent such as ethanol or diethyl ether to remove any unreacted starting material and byproducts.

-

Dry the resulting solid under vacuum to yield this compound.

Causality Behind Experimental Choices

-

Low Temperature: The diazotization reaction is performed at low temperatures to prevent the highly unstable diazonium salt from decomposing, which can lead to the formation of phenols and other byproducts.

-

Acidic Conditions: A strong acid, typically hydrochloric acid, is essential for the formation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.

-

Stannous Chloride as Reducing Agent: Stannous chloride is a common and effective reducing agent for diazonium salts to form hydrazines. The reaction proceeds in a strongly acidic medium to keep the tin species in solution and to protonate the intermediate species.

-

Purification: The hydrochloride salt of the product often precipitates from the acidic reaction mixture, providing a convenient method of initial purification. Further washing with organic solvents helps to remove non-polar impurities.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectral Characterization

Definitive spectral data for this compound should be acquired by the end-user. The following provides an interpretation based on available data for the target compound and closely related analogs.

¹H NMR Spectroscopy

A ¹H NMR spectrum for this compound is available and shows characteristic signals for the aromatic protons, the methyl ester protons, and the hydrazinyl protons. The exact chemical shifts will be dependent on the solvent used.

-

Aromatic Protons (Ar-H): Expect a complex multiplet pattern in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the four protons on the benzene ring.

-

Methyl Protons (-OCH₃): A singlet integrating to three protons will be present, typically in the range of δ 3.8-4.0 ppm.

-

Hydrazinyl Protons (-NH-NH₂): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): Approximately 165-170 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the range of 110-150 ppm. The carbon attached to the hydrazinyl group (C3) will be significantly influenced by its electron-donating nature.

-

Methyl Carbon (-OCH₃): Around 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

-

N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazinyl group.

-

C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.

-

C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretching: Bands in the 1100-1300 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak for the free base (C₈H₁₀N₂O₂) would be observed at m/z 166.1. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and cleavage of the N-N bond.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the nucleophilic nature of the hydrazine moiety, which can participate in a variety of condensation and cyclization reactions to form stable heterocyclic systems. These heterocyclic cores are prevalent in a vast number of marketed drugs and clinical candidates.

Key Synthetic Transformations

The hydrazinyl group is a versatile functional handle for the construction of nitrogen-containing heterocycles. Two of the most important reactions for drug discovery are the Fischer indole synthesis and the Knorr pyrazole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring system, a privileged scaffold in medicinal chemistry. The reaction involves the acid-catalyzed cyclization of an aryl hydrazine with an aldehyde or a ketone.[6]

General Protocol for Fischer Indole Synthesis:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the desired ketone or aldehyde (1.1 equivalents) in a suitable solvent (e.g., ethanol, acetic acid, or toluene).

-

Add a catalyst, which can be a Brønsted acid (e.g., polyphosphoric acid, p-toluenesulfonic acid) or a Lewis acid (e.g., zinc chloride). The choice of catalyst and solvent may require optimization for specific substrates.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Logical Workflow for Fischer Indole Synthesis:

Caption: Key steps in the Fischer indole synthesis.

Pyrazole Synthesis

Pyrazoles are another important class of heterocycles with a wide range of biological activities. They can be synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.

General Protocol for Pyrazole Synthesis:

-

In a reaction vessel, dissolve the 1,3-dicarbonyl compound (e.g., a β-ketoester or a β-diketone) (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Add this compound (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux. The reaction is often catalyzed by the acidic nature of the hydrazine hydrochloride salt or by the addition of a small amount of a stronger acid.

-

Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

-

Cool the reaction mixture. The pyrazole product may precipitate upon cooling.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Safety, Handling, and Storage

As a substituted hydrazine derivative, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[4] It is also noted to be light-sensitive.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds of interest to the pharmaceutical industry. Its ability to readily undergo cyclization reactions, such as the Fischer indole and Knorr pyrazole syntheses, makes it a key starting material for accessing privileged medicinal chemistry scaffolds. While comprehensive physicochemical data is not fully available, the information provided in this guide, based on analogous compounds and established chemical principles, offers a solid foundation for its use in research and development. Proper handling and storage are essential to maintain its integrity and ensure safe laboratory practice.

References

-

PubChem. This compound. [Link]

- Google Patents. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.

-

National Institutes of Health. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. [Link]

-

PubChem. 3-Methyl-2-benzothiazolone hydrazone hydrochloride. [Link]

-

PubChem. 3-Methyl-2-benzothiazolinone hydrazone. [Link]

-

National Institutes of Health. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

National Institutes of Health. New 3H-indole synthesis by Fischer's method. Part I. [Link]

-

PubChem. Methyl 4-hydrazinobenzoate hydrochloride. [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

National Institutes of Health. Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. [Link]

-

Chem-Impex. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. [Link]

- Google Patents. CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.

-

Patsnap Eureka. Method for synthesizing 3-methyl-2-benzothiazolinone hydrazone hydrochloride and its hydrate. [Link]

-

ResearchGate. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

-

Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]

- Google Patents.

-

NIST WebBook. Hydrazinecarboxylic acid, methyl ester. [Link]

- Google Patents.

-

PrepChem.com. Synthesis of Methyl-3-aminobenzoate Hydrochloride. [Link]

-

PubChem. 3-Methyl-2-benzothiazolinone hydrazone hydrochloride monohydrate. [Link]

-

ResearchGate. Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. [Link]

-

National Institutes of Health. Methyl 3-aminobenzoate hydrochloride. [Link]

-

MDPI. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. [Link]

-

ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. [Link]

Sources

- 1. This compound | C8H11ClN2O2 | CID 23285088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-hydrazinobenzoate hydrochloride | C8H11ClN2O2 | CID 2788448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. carbosynusa.com [carbosynusa.com]

- 4. fishersci.com [fishersci.com]

- 5. CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Methyl 3-hydrazinylbenzoate hydrochloride (CAS 167626-26-8)

This guide provides a comprehensive technical overview of Methyl 3-hydrazinylbenzoate hydrochloride, a key building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, reactivity, and safe handling, with a focus on practical applications and the underlying chemical principles that govern its utility in the synthesis of complex molecular architectures.

Introduction and Significance

This compound has emerged as a valuable intermediate in medicinal chemistry, primarily owing to its bifunctional nature. The presence of a nucleophilic hydrazine moiety and an ester group on a stable aromatic scaffold allows for a diverse range of chemical transformations. This makes it an ideal starting material for the construction of various heterocyclic systems, which are prevalent in many biologically active compounds. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base. A notable application of this compound is in the synthesis of metabotropic glutamate receptor 2 (mGluR2) antagonists, which are of interest for the treatment of various neurological and psychiatric disorders.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 167626-26-8 | [1] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | Off-white to light yellow solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at room temperature in a dry place | [2] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Methyl 3-aminobenzoate. The synthetic pathway involves diazotization of the aromatic amine followed by reduction of the resulting diazonium salt.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Diazotization of Methyl 3-aminobenzoate

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend Methyl 3-aminobenzoate (1 equivalent) in a 2M aqueous hydrochloric acid solution.

-

Cool the suspension to 0-5 °C using an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C. The rationale for this strict temperature control is to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts.

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The completion of the diazotization can be qualitatively monitored by testing for the presence of excess nitrous acid using starch-iodide paper. A positive test (immediate blue-black color) indicates an excess of nitrous acid and suggests the full conversion of the starting amine.

Step 2: Reduction to this compound

-

In a separate large beaker, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 2.5 equivalents) in concentrated hydrochloric acid. Cool this solution to below 10 °C in an ice bath. The use of a significant excess of the reducing agent ensures the complete conversion of the diazonium salt to the corresponding hydrazine.

-

Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. The rate of addition should be controlled to maintain the temperature of the reaction mixture below 10 °C. A precipitate of the hydrazine hydrochloride salt will form during the addition.

-

After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

-

Dry the solid under vacuum to yield this compound as an off-white to light yellow powder.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.4 (br s, 3H, -NH₃⁺), 8.5 (br s, 1H, -NH-), 7.5-7.3 (m, 4H, Ar-H), 3.85 (s, 3H, -OCH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 165.5, 150.0, 131.0, 129.5, 122.0, 118.0, 115.0, 52.5.

Note: The broad singlet at 10.4 ppm corresponds to the three protons of the hydrazinium cation, and the broad singlet at 8.5 ppm is for the other hydrazine proton. The aromatic protons appear as a multiplet, and the methyl ester protons are a sharp singlet.

Infrared (IR) Spectroscopy

-

FTIR (KBr, cm⁻¹): 3400-2800 (N-H and C-H stretching), 1720 (C=O stretching of the ester), 1600, 1480 (C=C aromatic ring stretching), 1250 (C-O stretching).

Note: The broad absorption in the high-frequency region is characteristic of the N-H stretching vibrations of the hydrazinium group.

Mass Spectrometry (MS)

-

ESI-MS: m/z 167.08 [M+H]⁺ (corresponding to the free base C₈H₁₀N₂O₂).

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in the reactivity of its hydrazine moiety, which readily participates in condensation reactions with carbonyl compounds and cyclization reactions to form various heterocyclic scaffolds.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the construction of indole rings. This compound can be reacted with a variety of ketones and aldehydes to produce substituted indoles. The ester group at the 3-position of the starting hydrazine will ultimately be located at the 6-position of the resulting indole ring.

Caption: Fischer Indole Synthesis with this compound.

Mechanism Insight: The reaction proceeds through the initial formation of a hydrazone, which then tautomerizes to an enamine. A[1][1]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia, yields the indole core. The choice of acid catalyst and reaction temperature is critical for optimizing the yield and minimizing side reactions.

Knorr Pyrazole Synthesis

The reaction of hydrazines with 1,3-dicarbonyl compounds, known as the Knorr pyrazole synthesis, is a straightforward method for preparing pyrazoles. This compound can be condensed with β-ketoesters or 1,3-diketones to afford substituted pyrazoles.

Caption: Knorr Pyrazole Synthesis with this compound.

Mechanism Insight: The reaction involves a double condensation. The more nucleophilic nitrogen of the hydrazine typically attacks one of the carbonyl groups first, followed by an intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring. The regioselectivity of the reaction depends on the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.

Application in the Synthesis of mGluR2 Antagonists

A key application of this compound is as a starting material in the synthesis of metabotropic glutamate receptor 2 (mGluR2) antagonists. These compounds are of significant interest in the development of novel therapeutics for anxiety, depression, and schizophrenia. In a patented synthetic route, this compound is used to construct a pyrazole core, which is a key structural feature of the final antagonist molecule.

Safety, Handling, and Disposal

As with all hydrazine derivatives, this compound should be handled with care, following appropriate safety protocols.

Hazard Identification

-

Toxicity: Hydrazine derivatives are generally considered toxic and should be handled in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

-

Irritation: The compound may cause irritation to the skin, eyes, and respiratory tract.

-

Carcinogenicity: Some aryl hydrazines are suspected carcinogens.

Personal Protective Equipment (PPE)

-

Wear a lab coat, chemical-resistant gloves (such as nitrile), and safety glasses or goggles.

-

For operations with a risk of splashing, a face shield is recommended.

Handling and Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents.

Spill and Waste Disposal

-

In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.

-

Hydrazine waste should be disposed of in accordance with local, state, and federal regulations. A common method for the destruction of hydrazine waste is through oxidation with an excess of a suitable oxidizing agent, such as sodium hypochlorite solution.

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis, combined with the rich reactivity of the hydrazine moiety, provides access to a wide array of complex heterocyclic structures, including indoles and pyrazoles. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and drug development.

References

-

PubChem Compound Summary for CID 23285088, this compound. National Center for Biotechnology Information. Available at: [Link]

- CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride. Google Patents.

-

Fischer Indole Synthesis. Wikipedia. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

Paal–Knorr synthesis. Wikipedia. Available at: [Link]

-

Toxicological Profile for Hydrazines. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

AU2002312788B2 - Dihydro-benzo [b][3][4] diazepin-2-one derivatives as mGluR2 antagonists II. Google Patents. Available at:

-

Synthesis of Methyl-3-aminobenzoate Hydrochloride. PrepChem.com. Available at: [Link]

-

Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. ResearchGate. Available at: [Link]

Sources

- 1. Methyl 3-aminobenzoate (4518-10-9) for sale [vulcanchem.com]

- 2. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

Introduction: The Imperative for Unambiguous Structural Verification

An In-depth Technical Guide: Structure Elucidation of Methyl 3-hydrazinylbenzoate Hydrochloride

This compound is a substituted aromatic hydrazine derivative of significant interest in synthetic chemistry, serving as a versatile building block for the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The precise arrangement of its functional groups—a methyl ester and a hydrazinyl group on a benzene ring—and its salt form dictate its reactivity, stability, and potential biological activity. Therefore, its unambiguous structure elucidation is not merely an academic exercise but a critical prerequisite for its application in research and drug development. Misidentification could lead to failed syntheses, unpredictable side reactions, or erroneous structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven strategy for the complete structural characterization of this compound, integrating multiple analytical techniques to ensure the highest degree of confidence.

A Multifaceted, Self-Validating Analytical Approach

No single analytical technique can provide a complete and validated structural picture. A robust elucidation strategy relies on the convergence of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms a self-validating system that minimizes ambiguity and confirms the proposed structure. This guide will detail the roles of Mass Spectrometry (MS) for molecular weight and formula determination, Infrared (IR) Spectroscopy for functional group identification, Nuclear Magnetic Resonance (NMR) Spectroscopy for mapping the carbon-hydrogen framework, and X-ray Crystallography for definitive three-dimensional structure determination.

Caption: Workflow for NMR sample preparation and data acquisition.

Data Interpretation: ¹H NMR Spectrum

The ¹H NMR spectrum will show distinct signals for the aromatic protons and the methyl ester protons. The hydrazinyl protons (-NHNH₃⁺) are often broad and may exchange with D₂O, making them invisible in that solvent.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale |

| ~8.0-8.2 | 2H | Multiplet | H-2, H-4 | These protons are ortho to the electron-withdrawing ester group and meta to the hydrazinium group, shifting them significantly downfield. |

| ~7.6-7.8 | 2H | Multiplet | H-5, H-6 | These protons are meta/para to the ester group. Their chemical shifts and coupling patterns will confirm the 1,3-substitution. [1] |

| ~3.9 | 3H | Singlet | -OCH₃ | A characteristic singlet for a methyl ester, deshielded by the adjacent oxygen atom. [2] |

Note: Aromatic proton shifts are approximate and the coupling patterns can be complex. A 1,3-disubstituted ring should show four distinct signals in the aromatic region.[3][4]

Data Interpretation: ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show one signal for each unique carbon environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | Ester C=O | The carbonyl carbon of the ester group is highly deshielded. [2] |

| ~145 | C-3 | The carbon atom directly attached to the electron-withdrawing hydrazinium group (-NHNH₃⁺) will be shifted downfield. |

| ~135-125 | C-1, C-2, C-4, C-5, C-6 | The remaining four aromatic carbons will appear in this typical range. [4][5]The carbon attached to the ester group (C-1) will also be downfield. |

| ~53 | -OCH₃ | The methyl carbon of the ester group. [2] |

X-ray Crystallography: The Definitive Answer

Expertise & Experience: While the combination of MS, IR, and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a three-dimensional model of the molecule as it exists in the crystal lattice, revealing precise bond lengths, bond angles, and stereochemistry. [6]Obtaining a high-quality crystal is often the most challenging step. [7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: The key to this method is growing a single crystal of sufficient size and quality (>0.1 mm in all dimensions). [7] * Method: Slow evaporation is a common starting point. Dissolve the compound in a suitable solvent (e.g., ethanol or a methanol/water mixture) to near-saturation. Filter the solution to remove dust, and allow the solvent to evaporate slowly and undisturbed over several days. [8] * Rationale: Slow crystal growth minimizes defects and allows for the formation of a well-ordered lattice, which is essential for sharp diffraction.

-

Crystal Mounting: Carefully select a suitable crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the resulting diffraction pattern is recorded by a detector. [9]4. Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and symmetry. The electron density map is calculated, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data. [9]

Data Interpretation

The final output is a 3D model of the molecule. The key validation points are:

-

Connectivity: The model will explicitly show the connections between all atoms, confirming the 1,3-substitution pattern and the structure of the methyl ester and hydrazinyl groups.

-

Confirmation of Salt Form: The model will show the protonated hydrazinyl group (-NH₂NH₃⁺) and the chloride counter-ion in the crystal lattice, confirming the hydrochloride salt structure.

-

Low R-factor: The refinement process yields a residual factor (R-factor), which indicates the agreement between the calculated model and the experimental data. A low R-factor (typically < 0.05 or 5%) signifies a high-quality, reliable structure.

Conclusion: Synthesizing the Data for Final Confirmation

The structure elucidation of this compound is complete when the data from all analytical techniques converge on a single, consistent structure. High-resolution mass spectrometry confirms the elemental formula of C₈H₁₀N₂O₂. IR spectroscopy validates the presence of the key functional groups: a hydrazinium salt, an aromatic ring, and a methyl ester. ¹H and ¹³C NMR spectroscopy meticulously map the atomic connectivity, confirming the 1,3-substitution pattern and the identity of the alkyl and aromatic moieties. Finally, single-crystal X-ray crystallography provides the definitive 3D structure, leaving no room for ambiguity. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides the trustworthy characterization required for any subsequent research or development.

References

-

Agency for Toxic Substances and Disease Registry. (1997). Toxicological Profile for Hydrazines. U.S. Department of Health and Human Services. Available at: [Link]

-

Organic Chemistry Data. (n.d.). 5.3.2 The J-Coupling Constant. Hans Reich's NMR Page. Available at: [Link]

-

TheElkchemist. (2021, September 17). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Aromatics. Organic Chemistry at CU Boulder. Available at: [Link]

-

Tech Briefs. (2010, May 1). Three Methods of Detection of Hydrazines. Available at: [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Available at: [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine. Available at: [Link]

-

Smolenkov, A. D., et al. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 67(7), 597-619. Available at: [Link]

-

OSTI.GOV. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. Technical Report. Available at: [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing 3-methyl-2-benzothiazolinone hydrazone hydrochloride and its hydrate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033968). Available at: [Link]

- Google Patents. (n.d.). CN101337910A - Method for preparing 3-hydrazinobenzoic acid hydrochloride.

-

Wärnmark, K., et al. (2016). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 55(29), 8333-8337. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

-

UT Dallas Research Labs. (n.d.). Resources – Crystallography Center. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-2-benzothiazolone hydrazone hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Chemical Communications. Available at: [Link]

-

Snell, E. H., & Helliwell, J. R. (2005). X Ray crystallography. eLS. Available at: [Link]

-

PubChem. (n.d.). 3-Methyl-2-benzothiazolinone hydrazone. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-hydrazinobenzoate hydrochloride. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). (E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrate;hydrochloride. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (n.d.). CN1291981C - Preparation method of 3-methyl-2-benzothiazolinone hydrazone and its hydrochloride.

-

ResearchGate. (n.d.). The 2900-cm⁻¹ region infrared spectra of methyl benzoate,.... Available at: [Link]

-

SpectraBase. (n.d.). Methyl 2-[(2E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]hydrazinecarboxylate - Optional[13C NMR]. Available at: [Link]

-

PubChem. (n.d.). MBTH hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. rsc.org [rsc.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 8. How To [chem.rochester.edu]

- 9. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

Methyl 3-hydrazinylbenzoate hydrochloride spectral data (¹H NMR, ¹³C NMR, IR, MS)

Molecular Structure and Predicted Spectroscopic Features

Methyl 3-hydrazinylbenzoate hydrochloride is a substituted aromatic compound. The hydrochloride salt of the hydrazinyl group is expected to significantly influence the electronic environment of the molecule compared to its free base.

Caption: Structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Experimental Protocol:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.5 | Broad Singlet | 3H | -NH₃⁺ | Protons on the positively charged nitrogen are expected to be significantly deshielded and exchangeable, resulting in a broad signal. |

| ~8.0 | Singlet | 1H | Ar-H (H2) | This proton is ortho to both the ester and the hydrazinyl groups and is expected to be the most deshielded aromatic proton. |

| ~7.8 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the ester group and will be deshielded. |

| ~7.5 | Triplet | 1H | Ar-H (H5) | This proton is meta to both substituents. |

| ~7.3 | Doublet | 1H | Ar-H (H4) | This proton is ortho to the hydrazinyl group. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methyl protons of the ester group are expected in this region. |

| ~3.5 | Broad Singlet | 2H | -NH₂- | These protons are adjacent to the charged nitrogen and will be deshielded. |

Causality Behind Predictions:

-

The aromatic protons will be in the range of 7.0-8.5 ppm. The exact shifts are influenced by the electronic effects of the substituents.[1][2] The electron-withdrawing ester group will deshield ortho and para protons, while the effect of the -NHNH₃⁺ group is more complex due to its positive charge.

-

The protons on the nitrogen atoms of the hydrazinyl hydrochloride group are expected to be broad due to quadrupolar relaxation and chemical exchange.

Caption: Workflow for predicting the ¹H NMR spectrum.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.

-

Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

-

Reference the spectrum to the solvent peaks.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166 | C=O | The carbonyl carbon of the ester is expected to be significantly downfield. |

| ~150 | C3-NHNH₃⁺ | The carbon attached to the electron-withdrawing hydrazinyl group will be deshielded. |

| ~132 | C1-COOCH₃ | The carbon attached to the ester group. |

| ~130 | C5 | Aromatic CH. |

| ~125 | C6 | Aromatic CH. |

| ~122 | C4 | Aromatic CH. |

| ~120 | C2 | Aromatic CH. |

| ~53 | -OCH₃ | The methyl carbon of the ester. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule.

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-2800 | Strong, Broad | N-H stretching (from -NH₂NH₃⁺) |

| ~3050 | Medium | Aromatic C-H stretching |

| ~2950 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1720 | Strong | C=O stretching (ester) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretching |

| ~1250 | Strong | C-O stretching (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Experimental Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

-

Acquire the mass spectrum in positive ion mode.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The free base, methyl 3-hydrazinylbenzoate, has a molecular weight of approximately 166.18 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 167.19.

-

Major Fragments: Fragmentation may occur through the loss of the methoxy group (-OCH₃, m/z 31) or the entire ester group.

Caption: A comprehensive workflow for structural elucidation.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. [Link]

-

PubChem. Methyl 3-aminobenzoate. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of Methyl 3-Hydrazinylbenzoate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydrazinylbenzoate hydrochloride is a chemical compound of interest in pharmaceutical research and development, potentially serving as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its physical properties, such as melting point and solubility, is fundamental for its effective handling, purification, formulation, and integration into synthetic pathways. This guide provides a comprehensive overview of the available data and, more critically, outlines the detailed experimental protocols for determining these essential physicochemical parameters. While specific experimental data for this compound is not extensively reported in publicly available literature, this guide will leverage data from a closely related isomer and establish a robust framework for its empirical determination.

Understanding the Isomeric Landscape: Methyl 4-hydrazinylbenzoate Hydrochloride

In the absence of specific data for the 3-hydrazinyl isomer, we can look to its structural isomer, methyl 4-hydrazinylbenzoate hydrochloride, for preliminary insights. It is crucial to recognize that even a minor change in the position of a functional group can significantly impact physical properties due to differences in crystal lattice packing and intermolecular forces.

| Physical Property | Value | Source |

| Melting Point | 205-207°C | Smolecule[1] |

| Solubility in Water | Soluble | Smolecule[1] |

| Solubility in Methanol | Sparingly Soluble | Smolecule[1] |

Disclaimer: The data presented above is for methyl 4-hydrazinylbenzoate hydrochloride. These values should be considered as estimations for this compound and must be confirmed through empirical testing.

Melting Point Determination: A Self-Validating Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow range, typically 0.5-1°C.[2] The presence of impurities will generally cause a depression and broadening of the melting point range.[2][3] Therefore, a precise melting point determination serves as a crucial indicator of purity.

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[4]

Step-by-Step Methodology:

-

Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. This can be achieved by grinding the crystals in a mortar and pestle.

-

Capillary Tube Loading: Gently tap the open end of a capillary tube into the powdered sample. A small amount of the sample (2-3 mm in height) should be forced into the closed end of the tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[5]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[4]

-

Rapid Heating (Optional but Recommended): If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.[2]

-

Slow and Precise Heating: For an accurate measurement, begin heating the sample at a slow, controlled rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last crystal melts (the end of the melting range).

-

Repeat for Consistency: For reliable results, perform at least two more measurements. The values should be consistent.

Workflow for Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Solubility Profile: A Guide to Solvent Selection and Characterization

The solubility of a compound is a critical parameter that influences its absorption, distribution, and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility; polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[6] Given that this compound is a salt, it is expected to be soluble in polar protic solvents like water.

Experimental Protocol: Qualitative Solubility Determination

A systematic qualitative solubility test in a range of solvents can provide valuable information about the functional groups present and the overall polarity of a molecule.[7]

Step-by-Step Methodology:

-

Initial Solvent Screening:

-

Place a small, accurately weighed amount of this compound (e.g., 10 mg) into separate test tubes.

-

To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent. A standard panel of solvents should include:

-

Water (polar, protic)

-

5% w/v aqueous HCl (acidic)

-

5% w/v aqueous NaHCO₃ (weakly basic)

-

5% w/v aqueous NaOH (strongly basic)

-

Methanol (polar, protic)

-

Dichloromethane (non-polar aprotic)

-

Hexanes (non-polar)

-

-

-

Observation:

-

Agitate each mixture vigorously for a set period (e.g., 1-2 minutes).

-

Visually inspect each tube for the dissolution of the solid.

-

Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Sparingly Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: The solid does not appear to dissolve.

-

-

-

pH Measurement for Aqueous Solutions: For the sample dissolved in water, measure the pH using a calibrated pH meter or pH indicator paper to confirm the acidic nature of the hydrochloride salt.

Workflow for Qualitative Solubility Testing

Caption: Workflow for Qualitative Solubility Determination.

Conclusion

While specific experimental data for the physical properties of this compound remains to be fully elucidated in accessible literature, this guide provides a robust framework for its determination. By following the detailed protocols for melting point and solubility analysis, researchers and drug development professionals can generate the necessary data to confidently advance their work with this compound. The provided methodologies are designed to ensure scientific integrity and produce reliable, reproducible results.

References

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Wolthuis, E., Pruiksma, A. B., & Heerema, R. P. (n.d.). Determination of solubility: A laboratory experiment.

- University of Alberta. (n.d.).

- Unknown. (n.d.).

- SSERC. (n.d.).

- Royal Society of Chemistry. (n.d.).

- Unknown. (n.d.). Experiment 1 - Melting Points.

- Chem-Impex. (n.d.).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- CarboSynUSA, Inc. (n.d.). 3-Hydrazino-benzoic acid methyl ester HCl salt.

- JoVE. (2015, June 15). Video: Determining the Solubility Rules of Ionic Compounds.

- PubChem. (n.d.).

- Unknown. (2023, August 31). Solubility of Organic Compounds.

- PubChem. (n.d.).

- Loba Chemie. (n.d.). 3-METHYL-2-BENZOTHIAZOLINONE HYDRAZONE HYDROCHLORIDE.

- Smolecule. (2023, August 15).

- Fisher Scientific. (2012, April 27).

- CymitQuimica. (n.d.). CAS 38894-11-0: 3-Methyl-2-benzothiazolinone hydrazone hyd….

- Carl ROTH. (n.d.). Safety Data Sheet: 3-Methyl-2-benzothiazolinone hydrazone hydrochloride.

- Sigma-Aldrich. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- BLD Pharm. (n.d.).

Sources

- 1. Buy Methyl 4-hydrazinylbenzoate Hydrochloride | 6296-89-5 [smolecule.com]

- 2. SSERC | Melting point determination [sserc.org.uk]

- 3. Melting point determination | Resource | RSC Education [edu.rsc.org]

- 4. westlab.com [westlab.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. youtube.com [youtube.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide on the Reactivity of the Hydrazinyl Group in Substituted Benzoates

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hydrazinyl Benzoate Scaffold

Hydrazinyl benzoates are a class of organic compounds featuring a hydrazinyl group (-NHNH₂) attached to a benzoate ring. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the hydrazinyl moiety.[1] The lone pair of electrons on the terminal nitrogen atom confers nucleophilic character, making it a reactive center for various chemical transformations. Furthermore, the electronic properties of substituents on the benzoate ring can modulate this reactivity, providing a powerful tool for fine-tuning the chemical behavior of these molecules.

The interplay between the hydrazinyl group and the substituted benzoate ring gives rise to a rich and diverse chemistry. Understanding these interactions is crucial for the rational design of novel molecules with desired properties, from pharmacologically active agents to advanced materials.[1][2] This guide will explore the fundamental principles governing the reactivity of hydrazinyl benzoates and provide practical examples of their key transformations.

The Influence of Benzoate Substituents on Hydrazinyl Reactivity

The reactivity of the hydrazinyl group is profoundly influenced by the nature and position of substituents on the benzoate ring. These substituents exert their effects through a combination of inductive and resonance effects, which alter the electron density at the hydrazinyl nitrogen atoms.

Electronic Effects:

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-F, -Cl, -Br) groups decrease the electron density on the benzoate ring and, by extension, on the hydrazinyl group.[3][4] This diminished electron density reduces the nucleophilicity of the terminal nitrogen, thereby decreasing its reactivity towards electrophiles.[5] Consequently, benzoic acids with electron-withdrawing groups are more acidic as they stabilize the resulting carboxylate anion.[3][6]

-

Electron-Donating Groups (EDGs): Conversely, groups like methoxy (-OCH₃) and amino (-NH₂) increase the electron density on the ring and the hydrazinyl moiety.[3][4] This enhanced electron density increases the nucleophilicity of the terminal nitrogen, making it more reactive towards electrophiles.[5] Electron-donating groups destabilize the conjugate base of benzoic acid, making it less acidic.[6]

This modulation of reactivity is a key principle in the design of synthetic strategies involving hydrazinyl benzoates.

Steric Effects:

In addition to electronic effects, the size and position of substituents can sterically hinder the approach of reactants to the hydrazinyl group. Ortho-substituents, in particular, can have a significant impact on reaction rates and, in some cases, may even alter the course of a reaction. This phenomenon, known as the "ortho-effect," is a complex interplay of steric and electronic factors that can increase the acid strength of a benzoic acid regardless of the substituent's electronic nature.[4]

Key Reactions of the Hydrazinyl Group in Substituted Benzoates

The hydrazinyl group in substituted benzoates participates in a wide array of chemical reactions, making it a valuable functional group in organic synthesis. The following sections detail some of the most important transformations.

Acylation: Formation of Hydrazides

The reaction of the hydrazinyl group with acylating agents, such as acid chlorides or anhydrides, leads to the formation of N-acylhydrazines, commonly known as hydrazides. This reaction is a fundamental transformation for introducing new functional groups and building more complex molecular architectures.[7][8]

The nucleophilic terminal nitrogen of the hydrazinyl group attacks the electrophilic carbonyl carbon of the acylating agent. The rate and efficiency of this reaction are influenced by the electronic nature of the substituents on the benzoate ring. Electron-donating groups on the benzoate ring enhance the nucleophilicity of the hydrazine, accelerating the acylation process.[9] Conversely, electron-withdrawing groups can slow down the reaction.[10]

Diagram: General Mechanism of Acylation

Caption: General mechanism of hydrazinyl group acylation.

Experimental Protocol: Synthesis of a Substituted Benzohydrazide

-

Dissolution: Dissolve the substituted hydrazinyl benzoate (1 equivalent) in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran.

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1 equivalents), to the solution to act as an acid scavenger.

-

Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Condensation with Carbonyl Compounds: Hydrazone Formation

One of the most characteristic reactions of the hydrazinyl group is its condensation with aldehydes and ketones to form hydrazones.[11][12] This reaction proceeds via a nucleophilic addition of the terminal nitrogen to the carbonyl carbon, followed by the elimination of a water molecule.[13]

The formation of hydrazones is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[13][14] The stability and reactivity of the resulting hydrazone can be influenced by the substituents on both the benzoate and the carbonyl-containing reactant.[2][15]

Diagram: Hydrazone Formation Workflow

Caption: Experimental workflow for hydrazone synthesis.

Experimental Protocol: Synthesis of a Substituted Benzaldehyde Hydrazone

-

Dissolution: Dissolve the substituted hydrazinyl benzoate (1 equivalent) in a suitable solvent, such as ethanol or methanol.[12]

-

Addition of Carbonyl: Add the aldehyde or ketone (1 equivalent) to the solution.

-

Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).[15]

-

Reaction: Reflux the reaction mixture for 1-3 hours, monitoring by TLC.[16]

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold solvent, and dry. Further purification can be achieved by recrystallization.[17]

Table 1: Influence of Benzoate Substituents on Hydrazone Formation Rate

| Substituent (para-position) | Electronic Effect | Relative Reaction Rate |

| -OCH₃ | Electron-Donating | Fastest |

| -CH₃ | Electron-Donating | Fast |

| -H | Neutral | Moderate |

| -Cl | Electron-Withdrawing | Slow |

| -NO₂ | Electron-Withdrawing | Slowest |

Cyclization Reactions: Synthesis of Heterocycles

Hydrazinyl benzoates are valuable precursors for the synthesis of a variety of heterocyclic compounds, such as pyrazoles, triazoles, and indazoles.[18][19] These cyclization reactions often involve the initial formation of a hydrazone, which then undergoes an intramolecular reaction to form the heterocyclic ring.

The specific heterocyclic system formed depends on the nature of the other reactant and the reaction conditions. For example, reaction with a 1,3-dicarbonyl compound can lead to the formation of pyrazoles, while reaction with a compound containing a nitrile group can yield triazoles. The substituents on the benzoate ring can influence the regioselectivity and yield of these cyclization reactions.

Oxidation and Reduction Reactions

The hydrazinyl group can undergo both oxidation and reduction reactions.

-

Oxidation: Oxidation of the hydrazinyl group can lead to the formation of diazonium salts or, under stronger conditions, can result in the cleavage of the N-N bond.[20][21] The choice of oxidizing agent and reaction conditions is critical to control the outcome of the reaction.[22][23] For instance, mild oxidizing agents like iodine can generate aryl radicals from aryl hydrazines.[24][25]

-

Reduction: The hydrazinyl group itself is a reducing agent. However, the N-N bond can be cleaved under certain reductive conditions. A notable application of hydrazones is the Wolff-Kishner reduction, where a hydrazone intermediate is treated with a strong base at high temperatures to reduce the carbonyl group to a methylene group.[26] It's also been shown that under specific conditions, using an excess of hydrazine hydrate can lead to the reduction of carbonyls to alcohols, avoiding the typical condensation reaction.[27]

Conclusion

The hydrazinyl group in substituted benzoates is a versatile and highly reactive functional group. The ability to modulate its reactivity through the electronic and steric effects of substituents on the benzoate ring makes these compounds valuable building blocks in organic synthesis. From the formation of stable hydrazides and hydrazones to their use as precursors for complex heterocyclic systems, hydrazinyl benzoates offer a wide range of synthetic possibilities. The protocols and mechanistic insights provided in this guide serve as a foundation for researchers and scientists to explore and exploit the rich chemistry of this important class of molecules in the pursuit of novel drugs and materials.

References

-

Sar, S., & Chauhan, J. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega, 5(8), 4058-4071. [Link]

-

Mäeorg, U., et al. (2005). Arylation of substituted hydrazines with arylboronic acids. Proceedings of the Estonian Academy of Sciences, Chemistry, 54(1), 12-19. [Link]

-

Hojo, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin, 50(1), 140-142. [Link]

-

Sar, S., & Chauhan, J. (2020). Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones. ACS Omega. [Link]

-

Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]

-

Vedantu. (n.d.). Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid. Vedantu. [Link]

-

Wikipedia. (n.d.). Hydrazines. Wikipedia. [Link]

-

Fors, B. P., et al. (2011). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determin. Angewandte Chemie International Edition, 50(44), 10452-10455. [Link]

-

OpenStax. (2023). 20.4 Substituent Effects on Acidity. Organic Chemistry. [Link]

-

Nanbo, T. (1994). The electronic effects of benzoic acid substituents on glycine conjugation. Biological & Pharmaceutical Bulletin, 17(4), 551-553. [Link]

-

LibreTexts Chemistry. (2023). 11.5: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Kumar, A., et al. (2022). Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential. RSC Advances, 12(25), 15947-15965. [Link]

-

Liptak, M. D., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4‐5), 1400-1407. [Link]

-

Yáñez-S, M., et al. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. The Journal of Organic Chemistry, 85(13), 8731-8738. [Link]

-

Um, I.-H., et al. (2010). The α-Effect in Hydrazinolysis of 4-Chloro-2-Nitrophenyl X-Substituted-Benzoates: Effect of Substituent X on Reaction Mechanism and the α-Effect. Bulletin of the Korean Chemical Society, 31(11), 3341-3345. [Link]

-

Al-Amiery, A. A., et al. (2012). Reactions of solid hydrazine (1) with carbonyl compounds a w. ResearchGate. [Link]

-

Hojo, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed. [Link]

-

Fiveable. (n.d.). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction. Fiveable. [Link]

-

Bonnet, D., et al. (2001). Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides. The Journal of Organic Chemistry, 66(2), 443-449. [Link]

-

Damdoom, W. K. (2020). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. ResearchGate. [Link]

-

Kumar, A., et al. (2021). Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents. RSC Advances, 11(48), 30235-30249. [Link]

-

MacNaughton, M. G. (1975). Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center. [Link]

-

Al-Jubouri, H. H. (2023). Acylation of Hydrazine and Its Substituted Derivatives with Derivatives of α,β-unsaturated Monobasic Acids. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-hydrazinylbenzo[d]thiazole/2-hydrazinyl-6-substituted... ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

-

Jabeen, M. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 663-698. [Link]

-

ResearchGate. (n.d.). Synthesis of (hydrazinecarbonyl)benzenesulfonamides (8 and 9) and... ResearchGate. [Link]

-

Stone, D. A., & Stone, A. T. (1995). Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. Environmental Science & Technology, 29(3), 739-750. [Link]

-

Biswas, T. (2022, June 5). MCQ-229: About Hydrazine and Carbonyl group by Dr. Tanmoy Biswas (Chemistry The Mystery of Molecule) [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]

-

Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Organic Chemistry Portal. [Link]

-

itschemistrytime. (2023, August 19). Oxidation of Hydrazine (cupric & Ferric ion+chlorine &Bromine) #mscchemistrynotes [Video]. YouTube. [Link]

-

Wikipedia. (n.d.). Hydrazine. Wikipedia. [Link]

-

Damdoom, W. K. (2019). Synthesis, Characterization and Spectrophotometric Studies of New Hydrazone Derived from Ethyl benzoate. Journal of Global Pharma Technology, 11(10), 347-356. [Link]

-

Fiala, V., et al. (1993). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][24][25]Triazino[5,6-b]quinoline Derivatives. Collection of Czechoslovak Chemical Communications, 58(3), 639-646. [Link]

-

Reiter, J., et al. (2021). Hydrazine Oxidation in Aqueous Solutions I: N4H6 Decomposition. Molecules, 26(13), 3986. [Link]

-

Gibson, M. S. (1969). The reactions of substituted benzothiazol-2-ylhydrazones with bromine: a route to s-triazolo[3,4-b][10][24]benzothiazoles. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-4. [Link]

Sources

- 1. kirj.ee [kirj.ee]

- 2. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Acidity, Effect of Substituents on Acidity and Important Reactions of Benzoic Acid | Pharmaguideline [pharmaguideline.com]

- 7. Acylation of hydrazides with acetic acid and formic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chemoselective acylation of fully deprotected hydrazino acetyl peptides. Application to the synthesis of lipopetides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 11. Hydrazone - Wikipedia [en.wikipedia.org]

- 12. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 19. researchgate.net [researchgate.net]

- 20. m.youtube.com [m.youtube.com]

- 21. Hydrazine - Wikipedia [en.wikipedia.org]

- 22. apps.dtic.mil [apps.dtic.mil]

- 23. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. fiveable.me [fiveable.me]

- 27. repositorio.uchile.cl [repositorio.uchile.cl]

The Strategic Utility of Methyl 3-hydrazinylbenzoate Hydrochloride in Modern Organic Synthesis

Abstract

Methyl 3-hydrazinylbenzoate hydrochloride has emerged as a highly versatile and strategic building block in the landscape of organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its unique trifunctional nature, possessing a nucleophilic hydrazine moiety, an electrophilic ester, and a benzene ring amenable to further substitution, offers a powerful toolkit for medicinal chemists and drug development professionals. This guide provides an in-depth technical overview of the synthesis, reactivity, and application of this valuable intermediate, grounded in established protocols and mechanistic principles. We will explore its pivotal role in the synthesis of key heterocyclic systems, such as pyrazoles and indoles, and provide detailed, field-proven experimental methodologies to empower researchers in their synthetic endeavors.

Introduction: A Building Block of Strategic Importance

In the quest for novel therapeutic agents, the efficient and modular synthesis of complex molecular architectures is paramount. Arylhydrazines are a cornerstone of heterocyclic chemistry, enabling access to a wide array of nitrogen-containing ring systems that form the core of many pharmaceuticals. This compound distinguishes itself within this class by offering a unique combination of reactive sites. The hydrochloride salt form enhances its stability and handling properties, making it a reliable reagent in multi-step synthetic sequences.

The strategic placement of the hydrazine group at the meta-position relative to the methyl ester influences the electronic properties and reactivity of the molecule, providing access to substitution patterns that are distinct from its ortho and para isomers. This guide will illuminate the causality behind the synthetic choices involving this reagent, moving beyond simple procedural descriptions to offer insights into why and how it is effectively employed.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is the foundation of its successful application.

| Property | Value | Source |

| CAS Number | 167626-26-8 | [1][2] |

| Molecular Formula | C₈H₁₁ClN₂O₂ | [1] |

| Molecular Weight | 202.64 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, methanol, ethanol | |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [3] |

Safety and Handling: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.[3]

Synthesis of this compound: A Validated Protocol

The most common and reliable method for the synthesis of arylhydrazines is the diazotization of an aniline followed by reduction. In the case of this compound, the readily available and commercially affordable methyl 3-aminobenzoate serves as the starting material.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the synthesis of substituted arylhydrazines from anilines.[4][5]

Materials:

-

Methyl 3-aminobenzoate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Dissolution of Starting Material: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add methyl 3-aminobenzoate (1 equivalent). Carefully add a mixture of concentrated HCl and water, and stir until the amine is fully dissolved. Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Diazotization: While maintaining the temperature between 0-5 °C, slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise. The addition rate should be controlled to prevent the temperature from rising above 5 °C. Stir the reaction mixture for an additional 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is observed.

-

Reduction: In a separate flask, prepare a solution of stannous chloride dihydrate (3 equivalents) in concentrated HCl. Cool this solution in an ice bath. Slowly add the freshly prepared, cold diazonium salt solution to the stannous chloride solution with vigorous stirring, ensuring the temperature remains below 10 °C.

-